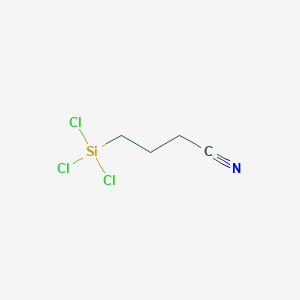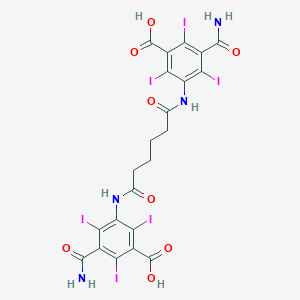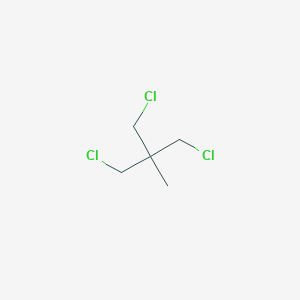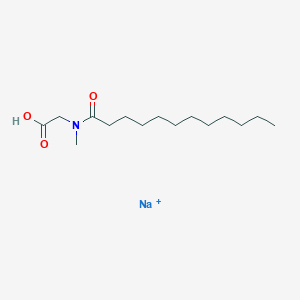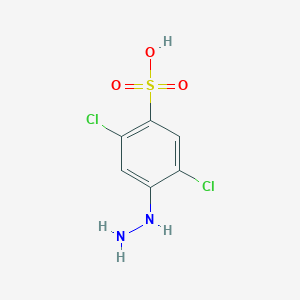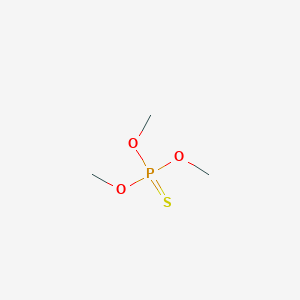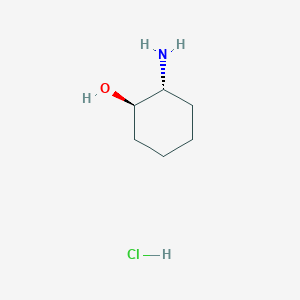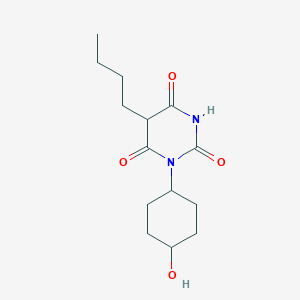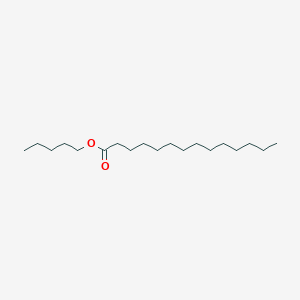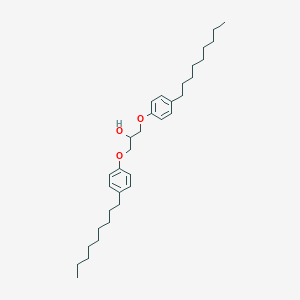
1,3-Bis(4-nonylphenoxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-nonylphenoxy)-2-propanol, also known as NP-9, is a nonionic surfactant that has been widely used in various industrial and commercial applications. It is synthesized by the reaction of 4-nonylphenol with epichlorohydrin and propylene oxide. NP-9 has been extensively studied for its potential use in scientific research due to its unique properties and characteristics.
Mechanism Of Action
The mechanism of action of 1,3-Bis(4-nonylphenoxy)-2-propanol is not fully understood, but it is believed to interact with the hydrophobic regions of cell membranes and disrupt their structure and function. 1,3-Bis(4-nonylphenoxy)-2-propanol has been shown to affect the fluidity and permeability of cell membranes, which can alter cellular processes such as signal transduction and transport.
Biochemical And Physiological Effects
1,3-Bis(4-nonylphenoxy)-2-propanol has been shown to have both biochemical and physiological effects. It can affect the activity of enzymes and alter the expression of genes involved in lipid metabolism. 1,3-Bis(4-nonylphenoxy)-2-propanol has also been shown to affect the growth and development of organisms, such as fish and amphibians. However, the effects of 1,3-Bis(4-nonylphenoxy)-2-propanol on human health are not well understood.
Advantages And Limitations For Lab Experiments
1,3-Bis(4-nonylphenoxy)-2-propanol has several advantages for use in lab experiments. It is a nonionic surfactant, which means it does not have a charge and does not interact with charged molecules. This makes it useful for solubilizing hydrophobic compounds, such as drugs and lipids. 1,3-Bis(4-nonylphenoxy)-2-propanol is also stable over a wide range of pH and temperature conditions.
However, there are also limitations to the use of 1,3-Bis(4-nonylphenoxy)-2-propanol in lab experiments. It can be toxic to some organisms, and its effects on human health are not well understood. 1,3-Bis(4-nonylphenoxy)-2-propanol can also interfere with some analytical techniques, such as mass spectrometry, due to its high molecular weight.
Future Directions
There are several future directions for the study of 1,3-Bis(4-nonylphenoxy)-2-propanol. One area of research is the development of new drug delivery systems using 1,3-Bis(4-nonylphenoxy)-2-propanol as a solubilizing agent. Another area of research is the study of the effects of 1,3-Bis(4-nonylphenoxy)-2-propanol on human health and the environment. Further studies are needed to determine the toxicity of 1,3-Bis(4-nonylphenoxy)-2-propanol and its potential impact on ecosystems. Additionally, the mechanism of action of 1,3-Bis(4-nonylphenoxy)-2-propanol needs to be further elucidated to better understand its effects on cell membranes and cellular processes.
Synthesis Methods
The synthesis of 1,3-Bis(4-nonylphenoxy)-2-propanol involves the reaction of 4-nonylphenol with epichlorohydrin and propylene oxide. The reaction is carried out under alkaline conditions, and the resulting product is purified by distillation and filtration. The yield of 1,3-Bis(4-nonylphenoxy)-2-propanol depends on the reaction conditions, such as the temperature, reaction time, and the ratio of reactants.
Scientific Research Applications
1,3-Bis(4-nonylphenoxy)-2-propanol has been used in various scientific research applications, such as in the study of protein-lipid interactions, membrane biophysics, and drug delivery systems. It has been shown to interact with cell membranes and affect their fluidity and permeability. 1,3-Bis(4-nonylphenoxy)-2-propanol has also been used as a solubilizing agent for hydrophobic compounds, such as drugs and lipids.
properties
CAS RN |
14569-71-2 |
|---|---|
Product Name |
1,3-Bis(4-nonylphenoxy)-2-propanol |
Molecular Formula |
C33H52O3 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
1,3-bis(4-nonylphenoxy)propan-2-ol |
InChI |
InChI=1S/C33H52O3/c1-3-5-7-9-11-13-15-17-29-19-23-32(24-20-29)35-27-31(34)28-36-33-25-21-30(22-26-33)18-16-14-12-10-8-6-4-2/h19-26,31,34H,3-18,27-28H2,1-2H3 |
InChI Key |
GZHMCMAVIFKXEJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCCCCCCCC)O |
Other CAS RN |
14569-71-2 |
synonyms |
1,3-Bis(4-nonylphenoxy)-2-propanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



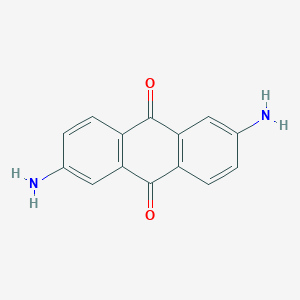
![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)
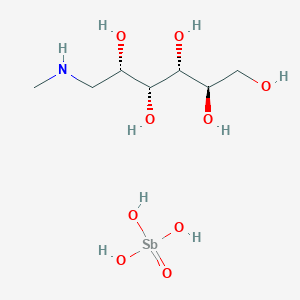
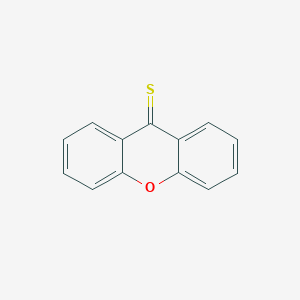
![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)
